2-isocyanato-2,3-dihydro-1-benzofuran
Description
2-Isocyanato-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a benzofuran core with a fused dihydro ring and an isocyanate (-NCO) functional group at the 2-position. This structure confers high reactivity due to the isocyanate group, making it valuable in organic synthesis, particularly in urea and carbamate formation.
Properties
IUPAC Name |
2-isocyanato-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGYKJZWUNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization with Carbon Disulfide
Heterocyclization reactions using carbon disulfide (CS₂) have been employed to construct thioxopyrimidine analogs, as seen in the synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione (31 ) from diamines. While this method primarily targets sulfur-containing heterocycles, replacing CS₂ with isocyanating agents (e.g., phosgene derivatives) could facilitate the formation of the isocyanate group during cyclization. Further studies are needed to validate this hypothesis.
Introduction of the Isocyanate Functional Group
Post-Cyclization Isocyanation
A two-step approach involves synthesizing the dihydrobenzofuran core first, followed by isocyanate group introduction. For instance, 2-amino-2,3-dihydro-1-benzofuran can be treated with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. This method mirrors the conversion of amines to isocyanates in other systems, though specific data for benzofuran derivatives remain scarce.
Direct Use of Isocyanate-Containing Building Blocks
Incorporating isocyanate groups early in the synthesis can streamline production. The reaction of 2-isothiocyanatobenzonitrile (108 ) with α-aminoacetophenones yields imidazo[1,2-c]quinazoline-5(6H)-thiones (109 ). Analogously, substituting benzonitrile with a benzofuran precursor could enable direct isocyanate integration. However, steric and electronic factors may necessitate optimized reaction conditions.
One-Pot Catalytic Synthesis
Iron(III)- and Copper(I)-Catalyzed Methods
A breakthrough in dihydrobenzofuran synthesis involves iron(III) triflimide and copper(I) iodide catalysts. For example, iodination of N-benzoyl-2-(3-methoxyphenyl)ethylamine (1a ) with NIS, followed by copper-catalyzed N-arylation, produces indoline derivatives in 79% yield. Adapting this protocol to isocyanate-containing substrates could enable efficient one-pot synthesis. Key advantages include:
-
Regioselectivity : Iron(III) catalysts favor para-iodination, ensuring positional control.
-
Efficiency : One-pot methods reduce intermediate isolation steps, improving overall yields.
Dynamic Kinetic Resolution
Enantioselective hydrogenation of α-methyl phenyl ketones (7 ) via dynamic kinetic resolution has been explored for benzofuran synthesis. While this method currently targets alcohol intermediates, coupling it with isocyanation steps could yield enantiomerically pure 2-isocyanato-2,3-dihydro-1-benzofuran.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst System | Yield (%) | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | 3-Methoxyphenylethan-2′-ol | Fe(Ⅲ)-triflimide, Cu(I) | 65–85 | Requires high temperatures |
| Post-Cyclization Isocyanation | 2-Aminobenzofuran | Triphosgene | N/A | Hazardous reagents |
| One-Pot Catalytic | N-Benzoyl ethylamine | Fe(Ⅲ)/Cu(I) | 79 | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The benzofuran ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Electrophiles: Used in substitution reactions on the benzofuran ring.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Substituted Benzofurans: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Isocyanato-2,3-dihydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and coatings due to the reactivity of the isocyanate group.
Mechanism of Action
The mechanism of action of 2-isocyanato-2,3-dihydro-1-benzofuran primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The benzofuran ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization and diversification of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituent(s) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Isocyanate (-NCO) at C2 | Benzofuran, dihydro, isocyanate | ~175.18 (estimated) |
| 5-Bromo-2,3-dihydro-1-benzofuran | Bromine (-Br) at C5 | Benzofuran, dihydro, bromide | 199.04 |
| 7-Iodo-2,3-dihydro-1-benzofuran | Iodine (-I) at C7 | Benzofuran, dihydro, iodide | 246.05 |
| Sodium 2,3-dihydro-1-benzofuran-5-sulfinate | Sulfinate (-SO₂⁻) at C5 | Benzofuran, dihydro, sulfinate | ~218.20 (estimated) |
| MDA42 (CB2 agonist) | Methoxy (-OCH₃), alkyl chains | Benzofuran, dihydro, methoxy | ~350–400 (varies) |
Key Observations :
- Halogenated Derivatives (e.g., Br, I): These exhibit increased molecular weight and lipophilicity, enhancing membrane permeability and binding affinity in pharmacological contexts. Bromine and iodine substituents are common in medicinal chemistry for tuning pharmacokinetics .
- Sulfinate Derivative : The sulfinate group enables nucleophilic reactions, useful in carbon-sulfur bond formation for agrochemicals and pharmaceuticals .
- Isocyanate Derivative : The reactive -NCO group facilitates covalent bonding with amines or alcohols, making it critical in polymer and drug conjugate synthesis.
Pharmacological Activity
CB2 Receptor Agonists :
- MDA42 and MDA7: These 2,3-dihydro-1-benzofuran derivatives exhibit nanomolar affinity for CB2 (IC₅₀ < 10 nM) with >1000-fold selectivity over CB1, minimizing psychotropic effects. In vivo studies demonstrate efficacy in reversing neuropathic pain in rodent models .
- Trans-Isomer Preference : For MDA104 (a trans-configured derivative), stereochemistry significantly impacts receptor binding, highlighting the importance of structural rigidity in activity .
Contrast with Non-Pharmacological Derivatives:
- 5-Bromo- and 7-Iodo Derivatives: Primarily used as synthetic intermediates. No direct CB2 activity reported, though bromine/iodine substituents may enhance metabolic stability in drug candidates .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 5-Bromo-2,3-dihydro-1-benzofuran | 49 | 251.7 (predicted) | Soluble in methanol |
| 2-(Iodomethyl)-5-methoxy derivative | Not reported | Not reported | Likely lipophilic |
| Sodium sulfinate derivative | Not reported | Not reported | Water-soluble |
| 2-Isocyanato derivative | Not reported | Not reported | Reacts with protic solvents |
Biological Activity
2-Isocyanato-2,3-dihydro-1-benzofuran (CAS No. 1016738-92-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 175.19 g/mol. The compound features a benzofuran core with an isocyanate functional group, which is significant for its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of several derivatives on breast cancer cell lines (MCF7, BT20). The IC50 values for these compounds ranged from 0.31 to 120.52 μM against cancer cells and were significantly higher (6.6 to 299.66 μM) in normal breast epithelial cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential effectiveness against various bacterial strains.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity and disrupting metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several key studies provide insight into the biological activity of this compound:
- Cytotoxicity Evaluation : A study reported that derivatives of benzofuran exhibited selective cytotoxicity against cancer cells while sparing normal cells. The selectivity index (SI) was calculated, indicating some compounds were significantly more toxic to cancer cells than to normal cells .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the benzofuran structure can enhance anticancer activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring was linked to increased potency against cancer cell lines .
- Angiogenesis Inhibition : Other studies have demonstrated that related compounds can inhibit angiogenesis in chick chorioallantoic membrane assays, suggesting a broader therapeutic potential beyond direct cytotoxicity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| CAS Number | 1016738-92-3 |
| Anticancer IC50 Range | 0.31 - 120.52 μM |
| Antimicrobial Activity | Active against various strains |
Q & A
Q. What are the common synthetic routes for preparing 2-isocyanato-2,3-dihydro-1-benzofuran, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically begins with 2,3-dihydro-1-benzofuran, where the isocyanate group (-NCO) is introduced via nucleophilic substitution. One approach involves reacting the parent compound with phosgene (COCl₂) or safer alternatives like trichloromethyl chloroformate (Triphosgene) in anhydrous dichloromethane under nitrogen atmosphere. Temperature control (0–5°C) minimizes side reactions. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the isocyanate group’s presence (e.g., absence of NH signals, carbonyl carbon at ~120–130 ppm).
- IR : A sharp peak at ~2250 cm⁻¹ confirms the -NCO stretch.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths and angles, identifying key interactions (e.g., C=O···H-N hydrogen bonds). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking between benzofuran rings, contributing 8.8% to crystal packing). Discrepancies in reported bond lengths (e.g., C-NCO vs. C-O) are resolved by comparing thermal displacement parameters and residual electron density maps .
Q. What computational strategies predict the binding affinity of this compound to cannabinoid receptors (CB2)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model ligand-receptor interactions. The isocyanate group’s electrophilicity may form covalent bonds with cysteine residues in CB2’s binding pocket. Free energy perturbation (FEP) calculations estimate ΔG binding, validated against experimental IC₅₀ values from radioligand displacement assays .
Q. How do competing reaction pathways (e.g., SN2 vs. radical mechanisms) influence isocyanate group introduction?
- Methodological Answer : Mechanistic studies use isotopic labeling (¹⁵N) and ESR spectroscopy to detect radical intermediates. For SN2 pathways, kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates. Radical pathways, triggered by UV light or AIBN, are identified via trapping experiments with TEMPO. DFT calculations (B3LYP/6-31G*) model transition states, predicting regioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Resolution Strategy :
- Purity Assessment : Compare HPLC traces for byproducts (e.g., urea derivatives from isocyanate hydrolysis).
- Reagent Quality : Verify anhydrous conditions (Karl Fischer titration) and reagent freshness (e.g., phosgene decomposition).
- Cross-Validation : Reproduce methods using alternative catalysts (e.g., DMAP vs. pyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
